N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically include:
Solvent: Acetone
Temperature: Room temperature
Reagents: 2-chlorobenzoyl chloride, potassium thiocyanate, 5-chloropyridin-2-amine
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropyridine moiety.
Complexation Reactions: It forms complexes with transition metals such as cobalt, nickel, and copper.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Complexation: Metal salts (e.g., CoCl2, NiCl2, CuCl2) in aqueous or alcoholic solutions.
Major Products
Substitution Products: Derivatives with substituted groups on the pyridine ring.
Metal Complexes: Coordination compounds with transition metals, exhibiting unique electrochemical and thermal properties.
Scientific Research Applications
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antibacterial, antifungal, and antitubercular activities.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activities.
Industry: Utilized in the extraction and separation of transition metals in liquid-liquid extraction processes.
Mechanism of Action
The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves its interaction with molecular targets through its thiourea moiety. The compound can form chelates with metal ions, influencing various biochemical pathways. Its biological activities are attributed to its ability to disrupt microbial cell walls and inhibit enzyme functions .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloropyridin-2-yl)carbamothioyl]thiourea
- N-[(5-chloropyridin-2-yl)carbamothioyl]aniline
Uniqueness
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide stands out due to its unique combination of a chloropyridine and benzamide moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant biological activities makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H10ClN3OS |
---|---|
Molecular Weight |
291.76 g/mol |
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19) |
InChI Key |
TXOIIYZNZLUFJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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